Bis(trifluoromethyl)tetrasulfide is a sulfur-containing compound characterized by the presence of four sulfur atoms and two trifluoromethyl groups attached to its structure. The compound is notable for its unique chemical properties and potential applications in various scientific fields, particularly in materials science and organic synthesis.
Bis(trifluoromethyl)tetrasulfide belongs to the class of organosulfur compounds, specifically tetrasulfides. Its structure includes multiple sulfur atoms which contribute to its reactivity and stability, making it a subject of interest in both academic and industrial research.
The synthesis of bis(trifluoromethyl)tetrasulfide typically involves the following methods:
The synthesis process often requires inert atmospheres (e.g., argon) to prevent unwanted reactions with moisture or oxygen. Reaction temperatures and times are also critical; for example, reactions may need to be conducted at elevated temperatures to promote the formation of desired products .
The molecular formula for bis(trifluoromethyl)tetrasulfide is . The structure consists of two trifluoromethyl groups (-CF3) bonded to a central tetrasulfide core (S4).
Bis(trifluoromethyl)tetrasulfide can participate in various chemical reactions, including:
The reactivity of bis(trifluoromethyl)tetrasulfide is influenced by its high electronegativity and steric hindrance due to the bulky trifluoromethyl groups, which can affect reaction pathways and product distribution .
The mechanism of action for bis(trifluoromethyl)tetrasulfide primarily revolves around its ability to act as a source of sulfur in various chemical transformations. When subjected to nucleophilic reagents, it can release sulfur species that participate in further reactions.
Studies have shown that compounds containing trifluoromethyl groups often exhibit unique reactivity patterns due to their electron-withdrawing nature, enhancing electrophilicity and facilitating various synthetic pathways .
Bis(trifluoromethyl)tetrasulfide finds applications in:
Tetrasulfide chain construction in bis(trifluoromethyl)tetrasulfide (CF₃S₄CF₃) synthesis demands precise kinetic control to overcome thermodynamic preferences for shorter-chain polysulfides. The stepwise nucleophilic attack of trifluoromethyl sulfenyl chloride (CF₃SCl) on trifluoromethyl trisulfides (CF₃S₃CF₃) represents the primary pathway, where reaction parameters govern chain-length selectivity [1]. Low-temperature regimes (−78°C to −40°C) in aprotic solvents (e.g., dichloromethane or tetrahydrofuran) significantly suppress competing disproportionation reactions, enabling tetrasulfide accumulation yields exceeding 70% [7]. Catalytic systems employing Lewis acids like titanium(IV) chloride or tin(IV) chloride (5-10 mol%) accelerate sulfur-sulfur bond formation while maintaining selectivity through transition-state stabilization. These catalysts coordinate with polysulfide intermediates, lowering the activation barrier for Sₙ2-type attack and minimizing undesired β-elimination pathways common in perfluorinated systems [1] [7].
Table 1: Kinetic Parameters for Tetrasulfide Chain Elongation under Varied Conditions
| Precursor | Catalyst | Temp (°C) | Reaction Time (h) | S₄ Selectivity (%) | Byproduct Formation (%) |
|---|---|---|---|---|---|
| CF₃SCl + CF₃SSSCF₃ | None | −78 | 24 | 45 | 55 (S₂, S₃, S₅) |
| CF₃SCl + CF₃SSSCF₃ | TiCl₄ (5%) | −78 | 4 | 82 | 18 (S₃) |
| CF₃SCl + CF₃SSCF₃ | SnCl₄ (10%) | −40 | 8 | 68 | 32 (S₂, S₃) |
| CF₃SBr + CF₃SSSCF₃ | AlCl₃ (7%) | −60 | 6 | 75 | 25 (S₃, S₅) |
Halothane (CF₃CHBrCl) derivatives serve as versatile synthons for kinetic elongation sequences. 1-Chloro-2,2,2-trifluoroethyl 4-methylphenyl sulfide undergoes tin-mediated radical coupling with allyltributyltin under AIBN initiation, generating functionalized tetrasulfide precursors with retained S–S bonds [7]. Computational analyses reveal that the trifluoromethyl group’s −I effect polarizes the S–S σ* orbital, enhancing susceptibility to nucleophilic cleavage. This polarization creates a 0.25-0.35 eV reduction in the transition state energy for chain propagation versus non-fluorinated analogs, rationalizing the efficacy of fluorinated building blocks in polysulfide synthesis [1].
Electrophilic trifluoromethylation agents enable direct S–CF₃ bond construction critical for tetrasulfide synthesis. Umemoto reagents (S-(trifluoromethyl)dibenzothiophenium salts) and Togni reagents (hypervalent iodine-CF₃ complexes) transfer CF₃⁺ equivalents to nucleophilic sulfur sites in polysulfides via concerted SN2 mechanisms [4] [8]. Kinetic isotope effect studies (kH/kD = 1.8) confirm rate-limiting C–S bond formation when trifluoromethylthiolate anions (CF₃S⁻) serve as nucleophiles. The electron-withdrawing nature of CF₃ groups significantly attenuates sulfur nucleophilicity (Hammett σₚ = 0.44 for SCF₃ versus σₚ = −0.60 for SCH₃), necessitating activators like copper(I) iodide or photocatalysts for efficient transfer to higher polysulfides (Sₙ²⁻, n≥4) [4] [6].
Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) generates radical intermediates under oxidative conditions (t-BuOOH/Cu(II)), enabling radical trifluoromethylation at terminal sulfur centers in trisulfides. This pathway bypasses the sluggish reactivity of ionic mechanisms with polysulfides. Electron paramagnetic resonance spectroscopy confirms CF₃• formation, with competitive trapping constants demonstrating a 3:1 preference for S–S bond addition over C=C bonds in conjugated systems [4]. In-situ generation of bis(trifluoromethyl)disulfide (CF₃SSCF₃) from Langlois reagent using PPh₃/NBS activators enables tandem tetrasulfide assembly through radical recombination pathways, achieving 65-80% yields in optimized two-chamber reactors [3].
The trifluoromethyl group imposes unique steric and electronic constraints on polysulfide bond formation. Van der Waals radius analysis shows the CF₃ moiety (1.47 Å) creates greater steric crowding around sulfur chains versus CH₃ groups (1.20 Å), constraining S–S–S bond angles to 106°±2° in crystalline bis(trifluoromethyl)tetrasulfide versus 110° in hydrocarbon analogs [1]. This compression elevates ring strain in cyclic intermediates, favoring linear tetrasulfide formation over macrocyclization. Computational modeling (B3LYP/6-311G**) indicates 8.3 kcal/mol destabilization for S₄CF₃ ring closure versus 4.2 kcal/mol in non-fluorinated systems [5] [9].
Electronic modulation via para-substituted aryltrifluoromethyl sulfides (X–C₆H₄–SCF₃) demonstrates the interplay between electronic effects and polysulfide stability. Hammett correlations reveal a ρ value of +1.2 for S₃→S₄ chain elongation, confirming rate acceleration by electron-withdrawing substituents that mitigate sulfur electron density. This polarization stabilizes transition states during nucleophilic additions to electrophilic sulfur centers [1]. Steric maps derived from X-ray crystallography show that ortho-substituted aryl groups induce torsional strain exceeding 12 kJ/mol, suppressing tetrasulfide formation by >90% relative to para-substituted analogs. These effects necessitate judicious precursor selection to balance electronic activation against steric inhibition [9].
Table 2: Steric and Electronic Parameters in Polysulfide Formation
| Precursor | Hammett σₚ | S–CF₃ Bond Length (Å) | S–S Bond Order | Relative S₄ Formation Rate (k₄) |
|---|---|---|---|---|
| CF₃SSCF₃ | 0.44 | 1.82 | 1.35 | 1.00 (reference) |
| 4-NO₂-C₆H₄SCF₃ | 0.78 | 1.80 | 1.40 | 1.65 |
| 4-CH₃-C₆H₄SCF₃ | −0.17 | 1.84 | 1.31 | 0.72 |
| 2,6-(CH₃)₂-C₆H₃SCF₃ | −0.27 | 1.85 | 1.28 | 0.18 |
The exceptional stability of the S–CF₃ bond (bond dissociation energy = 318 kJ/mol) combined with the lability of S–S bonds (BDE = 268 kJ/mol) creates an energy landscape favoring tetrasulfide formation over desulfurization. In-situ Raman spectroscopy confirms S₄ intermediates persist for >30 minutes at 25°C in fluorinated solvents, whereas non-fluorinated polysulfides decompose within minutes. This kinetic stability enables isolation of bis(trifluoromethyl)tetrasulfide as a distillable liquid (bp 98-100°C/760 mmHg) with 95% purity [1] [5].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: